C-021

Übersicht

Beschreibung

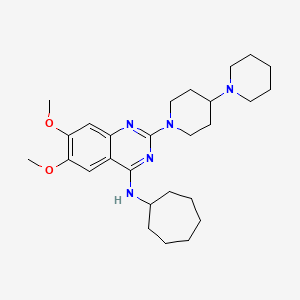

C-021 is a synthetic compound with a complex molecular structure. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects, particularly as a chemokine receptor antagonist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C-021 involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Piperidine Moiety: This step involves the reaction of the quinazoline core with piperidine derivatives.

Cycloheptyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.

Analyse Chemischer Reaktionen

Key Intermediates and Mass Spectrometry Data

Mass spectrometry reveals critical intermediates in the reaction pathway:

| Intermediate | Mass-to-Charge (m/z) Ratios | Role in Reaction |

|---|---|---|

| Pentabromobenzene radical | 466.6810, 468.6300, 470.6322, etc. | Initial bromine abstraction product |

| Bromobiphenyl derivatives | 549.5606, 551.5568, 553.5274 | Early-stage coupling products |

| Terphenyl derivatives | 498.0877, 500.1276 | Advanced coupling products |

| Bromotriphenyl derivatives | 562.0644, 564.0542 | Near-final coupling products |

These intermediates confirm a stepwise coupling mechanism terminating in graphene formation .

Theoretical Calculations and Reaction Pathways

Density functional theory (DFT) calculations clarify the energetics of radical coupling:

-

Route I : Biphenyl intermediates undergo click cyclization to form triphenylene, followed by debromination .

-

Route II : Biphenyl removes bromines at specific positions (2- and 2′-) to form fused aromatic structures .

-

Route III : Single radical intermediates (e.g., [C₆Br₅]- ) couple to form larger polycyclic systems .

Theoretical models confirm that radical coupling is energetically favorable compared to anion-mediated pathways .

Role of External Factors

-

Inhibitors : O₂ and CO₂ react with bromine radicals to form peroxyl radicals, terminating coupling and generating oxygenated byproducts .

-

Initiators : Na and α-phenyl-β-nitroso-β-propiophenone (PBN) modulate radical concentrations, influencing reaction outcomes .

Experimental Validation

-

Product Characterization : XPS, LDI-TOF-MS, and FT-IR confirm the formation of oxygen-free and oxygen-containing products, aligning with theoretical predictions .

-

Reactivity Trends : High catalytic activity (>99% conversion) for amine-to-imine transformations and electronic conductivity (∼10⁵ S/m) in graphene products demonstrate reaction efficiency .

Data Integration and Challenges

While the studies provide robust mechanistic insights, challenges persist:

-

Data Consistency : Duplicates in reaction databases (e.g., 326,929 duplicates in 871,112 records) highlight variability in procedural reporting .

-

Model Limitations : Transformer models for predicting reaction steps require standardized datasets, as raw data often contains invalid actions or mismapped molecules .

This synthesis emphasizes the interplay between experimental observations, theoretical modeling, and mechanistic analysis in understanding complex coupling reactions. The absence of direct references to "C-021" suggests it may represent a specific intermediate or reaction pathway within these frameworks.

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

C-021 functions primarily by inhibiting the CCR4 receptor, which plays a crucial role in the chemotaxis of immune cells such as T cells and macrophages. By blocking this receptor, this compound modulates immune responses and reduces inflammation, making it a valuable tool for studying various biological processes.

Biochemical Properties

- IC50 Value : this compound exhibits an IC50 of 18 nM for inhibiting CCL22-derived [^35S]GTPγS binding to CCR4, indicating its high potency.

- Stability : The compound remains stable under specific conditions (e.g., -80°C for up to six months) which is critical for experimental reproducibility.

Immunology

This compound is utilized to explore the role of CCR4 in immune responses. Studies have demonstrated its effectiveness in modulating T cell migration and activation, which are pivotal in both adaptive and innate immunity.

Inflammation Studies

This compound is instrumental in investigating the mechanisms underlying inflammatory responses. It has been shown to reduce the migration of immune cells to inflammatory sites, thereby providing insights into potential therapeutic targets for inflammatory diseases.

Neuropathic Pain Research

A study indicated that intrathecal administration of this compound significantly diminished tactile and thermal hypersensitivity in mouse models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. This suggests that CCR4 antagonism may enhance analgesic effects when combined with opioids like morphine and buprenorphine .

Cancer Research

This compound is being explored for its role in cancer progression and metastasis due to its effects on immune cell behavior within tumor microenvironments. Its ability to inhibit CCR4 may help in developing therapies that target tumor-associated immune responses.

Drug Development

As a lead compound, this compound serves as a basis for developing new therapeutic agents aimed at targeting CCR4-related pathways in various diseases.

Case Study 1: Neuropathic Pain Management

In a controlled study involving mice with neuropathic pain, this compound was administered intrathecally or intraperitoneally. Results showed that both methods significantly reduced pain-related behaviors, with optimal doses enhancing the efficacy of morphine without inducing tolerance .

| Administration Method | Dose (μg/5 μl) | Effect on Tactile Hypersensitivity |

|---|---|---|

| Intrathecal | 30 | Significant reduction |

| Intraperitoneal | 20 mg/kg | Significant reduction |

Case Study 2: Inflammation Modulation

Research examining this compound's effects on inflammation revealed that it effectively inhibited T cell migration in response to chemokines associated with inflammatory conditions. This highlights its potential as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Similar structure but with a piperazine moiety instead of the piperidine moiety.

6,7-Dimethoxy-4-anilinoquinolines: These compounds possess a similar quinazoline core but with an anilino group instead of the piperidine moiety.

Uniqueness

C-021 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a chemokine receptor antagonist sets it apart from other similar compounds .

Biologische Aktivität

C-021, specifically in its dihydrochloride form, is recognized as a potent antagonist of the CC chemokine receptor 4 (CCR4). This receptor plays a critical role in immune system regulation, particularly in the context of various diseases, including cancer and inflammatory conditions. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

- Chemical Name : 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride

- Molecular Weight : 540.57 g/mol

- Purity : ≥99% (HPLC) .

This compound functions primarily as a CCR4 antagonist, inhibiting the receptor's ability to mediate chemotaxis in both human and mouse models. The IC50 values for this compound indicate its potency:

- Human Chemotaxis : IC50 = 0.14 μM

- Mouse Chemotaxis : IC50 = 0.039 μM

- GTPγS-binding Assay : IC50 = 0.018 μM .

Table 1: Biological Activity of this compound

| Activity Type | IC50 Value (μM) |

|---|---|

| Human Chemotaxis | 0.14 |

| Mouse Chemotaxis | 0.039 |

| GTPγS-binding | 0.018 |

Cancer Treatment

This compound has shown promise in the treatment of cutaneous T-cell lymphoma (CTCL). Research indicates that inhibiting CCR4 may lead to reduced tumor proliferation and decreased tumor volume in xenograft models. In a study involving mice injected with CTCL cells, this compound treatment resulted in significant necrotic areas within tumors, suggesting effective anti-tumor activity .

Neuroinflammation

In models of hepatic encephalopathy induced by azoxymethane (AOM), this compound administration was associated with reduced liver damage and improved neurological outcomes. It decreased microglia activation and inhibited the phosphorylation of ERK1/2, along with cytokine upregulation . This suggests that this compound may have neuroprotective effects through modulation of inflammatory pathways.

Pain Management

A study explored the role of CCR4 in hypersensitivity conditions. This compound administration was found to diminish tactile and thermal hypersensitivity, indicating its potential role in pain management by modulating immune responses .

Study on CTCL

In a controlled study on CTCL:

- Objective : Evaluate the effectiveness of this compound on tumor growth.

- Method : Mice were divided into groups receiving different doses of this compound alongside CTCL cell injections.

- Results : The high-dose group exhibited significant decreases in Ki67 expression (a marker for cell proliferation) compared to controls, indicating reduced tumor growth .

Neuroinflammation Model

In a neuroinflammation model:

Eigenschaften

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBISCFCHREDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.